

# IACS-8779 Disodium: A Technical Guide to a Potent STING Agonist

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## Compound of Interest

Compound Name: IACS-8779 disodium

Cat. No.: B15611295

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## Abstract

**IACS-8779 disodium** is a synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. As a potent activator of STING, **IACS-8779 disodium** has demonstrated significant anti-tumor efficacy in preclinical models, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **IACS-8779 disodium**. Detailed experimental protocols for its characterization and a schematic of its mechanism of action are also presented to facilitate further research and development.

## Chemical Structure and Properties

IACS-8779 is a cyclic dinucleotide analog. The disodium salt form enhances its solubility and suitability for biological assays.

Chemical Structure:

 IACS-8779 disodium chemical structure

Image Credit: MedChemExpress

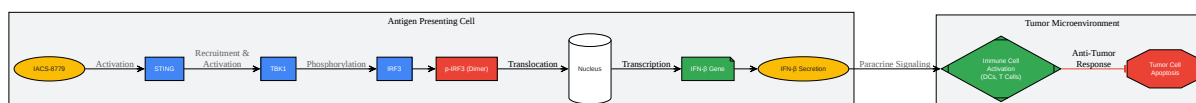
Table 1: Physicochemical Properties of IACS-8779 and its Disodium Salt

Property	IACS-8779	IACS-8779 Disodium	Reference
CAS Number	2243079-26-5	2243079-27-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>21</sub> H <sub>25</sub> N <sub>9</sub> O <sub>10</sub> P <sub>2</sub> S <sub>2</sub>	C <sub>21</sub> H <sub>23</sub> N <sub>9</sub> Na <sub>2</sub> O <sub>10</sub> P <sub>2</sub> S <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	689.56 g/mol	733.52 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	NC1=C(C2=NC=N1)N=CN2[C@@H]3O[C@H]4--INVALID-LINK--(OC[C@@H]5--INVALID-LINK--N6C7=C(C=C6)C(N)=NC=N7)O)O--INVALID-LINK--(OC4)=O)=O">C@HO	NC1=C(C2=NC=N1)N=CN2[C@@H]3O[C@H]4--INVALID-LINK--N6C7=C(C=C6)C(N)=NC=N7)O)O--INVALID-LINK--(S[Na])=O)(S[Na])=O">C@HO	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in DMSO	Information not publicly available. Likely soluble in aqueous solutions.	
Storage	Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent).	Store at -20°C.	<a href="#">[3]</a>

## Mechanism of Action: STING Pathway Activation

**IACS-8779 disodium** functions as a direct agonist of the STING protein, which is predominantly localized on the endoplasmic reticulum. Upon binding, IACS-8779 induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. This initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, stimulate an anti-tumor immune response by promoting the maturation and activation of dendritic cells,

enhancing cytotoxic T lymphocyte (CTL) activity, and recruiting other immune cells to the tumor microenvironment.[4]



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**Figure 1. IACS-8779 disodium** activates the STING signaling pathway.

## Experimental Protocols

### In Vitro STING Activation Assay

This protocol describes a method to assess the in vitro potency of **IACS-8779 disodium** in activating the STING pathway using THP-1 human monocytic cells, which endogenously express STING.

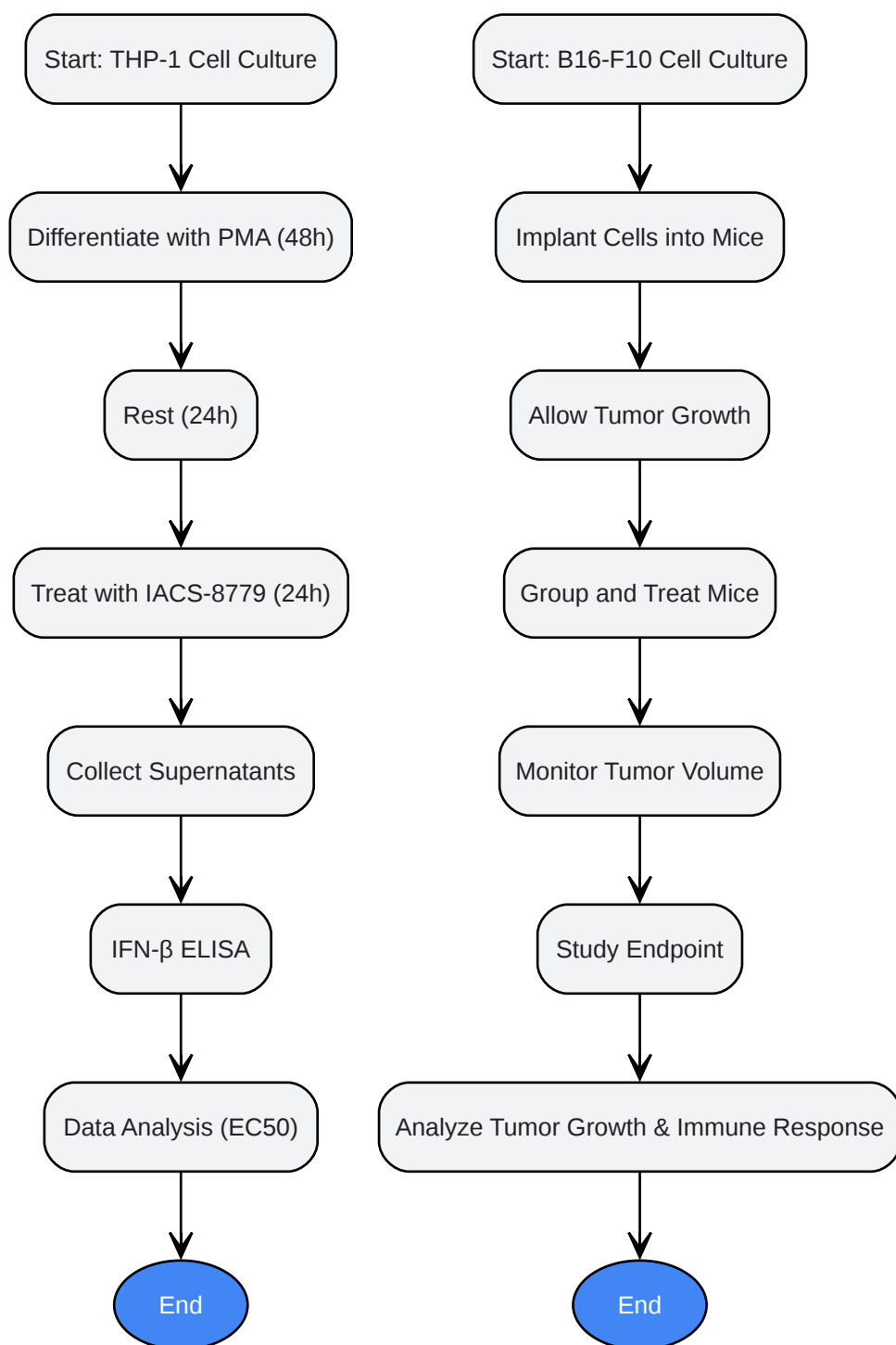
Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
- **IACS-8779 disodium**
- Phorbol 12-myristate 13-acetate (PMA)
- 96-well cell culture plates

- Human IFN- $\beta$  ELISA kit

Procedure:

- Cell Culture and Differentiation:
  - Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a 5% CO<sub>2</sub> incubator.
  - To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of  $1 \times 10^6$  cells/mL in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.
  - After 48 hours, remove the PMA-containing medium and replace it with fresh, complete medium. Allow the cells to rest for 24 hours.
- Compound Treatment:
  - Prepare a serial dilution of **IACS-8779 disodium** in complete medium.
  - Add the diluted compound to the differentiated THP-1 cells and incubate for 24 hours.
- Quantification of IFN- $\beta$ :
  - After the incubation period, collect the cell culture supernatants.
  - Measure the concentration of IFN- $\beta$  in the supernatants using a human IFN- $\beta$  ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Plot the IFN- $\beta$  concentration against the logarithm of the **IACS-8779 disodium** concentration.
  - Calculate the EC<sub>50</sub> value, which represents the concentration of the compound that elicits a half-maximal response.



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